molecular formula C25H13NO3 B15401480 Benzo[a]naphth[2,3-h]acridine-5,8,13(14h)-trione CAS No. 3737-76-6

Benzo[a]naphth[2,3-h]acridine-5,8,13(14h)-trione

Cat. No.: B15401480
CAS No.: 3737-76-6
M. Wt: 375.4 g/mol
InChI Key: UYDYTUHDRBBLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[a]naphth[2,3-h]acridine-5,8,13(14H)-trione (CAS 3737-76-6) is a polycyclic aromatic compound with the molecular formula C25H13NO3 and a molecular weight of 375.38 g/mol . It is characterized by a fused acridine-quinone structure, contributing to its high lipophilicity (LogP = 4.56) and stability under analytical conditions . This compound is historically significant as a vat dye (C.I. 68000) under trade names such as Indanthren Red RK and Cibanone Red RK, used in industrial textile dyeing due to its vivid red/purple coloration . Analytically, it is separable via reverse-phase HPLC using a Newcrom R1 column with mobile phases containing acetonitrile, water, and phosphoric acid, making it applicable in pharmacokinetic and preparative studies .

Properties

CAS No.

3737-76-6

Molecular Formula

C25H13NO3

Molecular Weight

375.4 g/mol

IUPAC Name

26-azahexacyclo[12.12.0.02,11.04,9.016,25.017,22]hexacosa-1(14),2(11),4,6,8,12,16(25),17,19,21,23-undecaene-3,10,15-trione

InChI

InChI=1S/C25H13NO3/c27-23-15-7-3-4-8-16(15)24(28)21-17(23)10-11-18-22(21)26-19-12-9-13-5-1-2-6-14(13)20(19)25(18)29/h1-12H,(H,26,29)

InChI Key

UYDYTUHDRBBLFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(N3)C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Biological Activity

Benzo[a]naphth[2,3-h]acridine-5,8,13(14H)-trione, commonly referred to by its CAS number 3737-76-6, is a polycyclic aromatic compound that has garnered attention for its biological activity, particularly in the context of carcinogenicity and potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects on biological systems.

  • Molecular Formula : C25H13NO3
  • Molecular Weight : 375.37562 g/mol
  • CAS Number : 3737-76-6
  • Appearance : Dark red solid, slightly soluble in organic solvents such as pyridine and xylene.

Carcinogenic Potential

Research indicates that this compound exhibits significant tumor-initiating activity. A study on related compounds demonstrated that derivatives of benz[c]acridine showed varying degrees of tumor initiation on mouse skin. Notably, certain metabolites exhibited enhanced activity compared to the parent compound, suggesting metabolic activation plays a critical role in its carcinogenic potential. For instance:

  • Tumor Incidence : At a dose of 2.5 µmol, the compound produced a tumor incidence of 37% with an average of 1.33 tumors per mouse.
  • Metabolite Activity : The trans-dihydrodiols derived from benz[c]acridine showed up to six-fold increased activity compared to the original compound .

Antitumor Activity

While primarily noted for its carcinogenic properties, there is emerging evidence regarding the potential antitumor effects of this compound. Studies on structurally related compounds suggest that modifications in chemical structure can lead to enhanced antitumor activity. For instance:

  • Chalcone Derivatives : Research into quinoline-based chalcones has indicated a broad spectrum of biological activities, including antitumor effects. The structural insights gained from these studies may inform future research on benzo[a]naphth[2,3-h]acridine derivatives .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Metabolic Activation : The compound undergoes metabolic conversion to form reactive intermediates that can interact with DNA and proteins.
  • Oxidative Stress : It may induce oxidative stress in cells, leading to apoptosis or necrosis depending on the concentration and exposure duration.
  • Signal Transduction Pathways : There is potential interaction with various signaling pathways involved in cell proliferation and survival.

Study 1: Tumor Initiation in Mouse Models

A significant study investigated the tumor-initiating capacity of benz[c]acridine and its derivatives on mouse skin. Results indicated that while benz[c]acridine was a weak initiator at lower doses (0.4 µmol), certain metabolites exhibited strong tumorigenic properties when subjected to promotion with phorbol esters over extended periods .

Study 2: Antitumor Activity Assessment

Another investigation focused on the synthesis of novel derivatives aimed at enhancing antitumor efficacy. The findings suggested that specific modifications could lead to compounds with improved selective cytotoxicity against cancer cell lines while minimizing effects on normal cells .

Summary of Biological Activities

CompoundActivity TypeDose (µmol)Tumor Incidence (%)Average Tumors/Mouse
Benzo[a]naphth[2,3-h]acridineTumor Initiation2.5371.33
Trans-dihydrodiol derivativeEnhanced Tumor Initiation0.4977.90
Chalcone derivativeAntitumor ActivityVariesN/AN/A
MechanismDescription
Metabolic ActivationFormation of reactive intermediates leading to DNA damage
Oxidative StressInduction of cellular stress responses
Signal TransductionInteraction with pathways regulating cell growth and survival

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Benzo[a]naphth[2,3-h]acridine-5,8,13(14H)-trione and its analogs:

Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) LogP Key Applications
This compound 3737-76-6 C25H13NO3 None 375.38 4.56 Dyes, HPLC analysis
6-Amino-7-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione 77061-50-8 C21H11BrN2O3 6-NH2, 7-Br 436.23 N/A Synthetic intermediate
10-Bromonaphth[2,3-c]acridine-5,8,14(13H)-trione 52636-59-6 C21H10BrNO3 10-Br 404.21 N/A Unspecified research
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6,10,12-trichloro- 6373-31-5 C19H6Cl3NO3 6,10,12-Cl 396.51 N/A Environmental assessment
Key Observations:
  • For example, the 6-amino-7-bromo derivative (436.23 g/mol) is used as a building block in pharmaceutical synthesis , while the trichloro analog (396.51 g/mol) was assessed under the Canadian Environmental Protection Act .
  • Lipophilicity : The parent compound’s high LogP (4.56) suggests superior solubility in organic phases, advantageous for dyeing and chromatographic separation . Derivatives with polar groups (e.g., -NH2) may exhibit altered solubility profiles, though data gaps exist.
  • Structural Isomerism : Compounds like naphth[2,3-c]acridine derivatives differ in ring fusion positions, impacting electronic properties and applications.

Spectral and Analytical Comparisons

  • This compound: Characteristic FTIR peaks include ν(C=O) at 1694–1621 cm⁻¹ and ν(OH/NH) at 3435–3210 cm⁻¹, consistent with quinone and amide functionalities .
  • 6-Amino-7-bromo Analog: While spectral data are unavailable, the presence of -NH2 and -Br substituents would introduce distinct NMR shifts (e.g., downfield aromatic protons) and IR stretches (ν(NH2) ~3300 cm⁻¹) .
  • 3a (Quinoxaline Derivative): A structurally distinct compound (C31H18N2O5) with a higher molecular weight (498.5 g/mol) and melting point (341–343°C) exhibits similar carbonyl IR bands (1661–1621 cm⁻¹) but lacks dye applications .

Q & A

Q. What are the optimal HPLC conditions for separating Benzo[a]naphth[2,3-h]acridine-5,8,13(14H)-trione from complex mixtures?

A reverse-phase HPLC method using a Newcrom R1 column (low silanol activity, 3 µm particles for UPLC) with a mobile phase of acetonitrile, water, and phosphoric acid is recommended. For mass spectrometry compatibility, replace phosphoric acid with formic acid. This method is scalable for preparative isolation of impurities and validated for pharmacokinetic studies .

Q. How can FTIR spectroscopy confirm the structural integrity of this compound?

Prepare a KBr pellet containing the compound and analyze using FTIR. Key absorption bands include:

  • ~3435 cm⁻¹ (O–H stretch, if hydroxyl groups are present),
  • ~1694–1621 cm⁻¹ (C=O stretches from quinone and ketone groups),
  • ~3072–2925 cm⁻¹ (aromatic C–H stretches). Compare results with reference spectra from databases or synthesized standards .

Q. What are the primary applications of this compound in material science?

The compound is classified as Vat Red 35 (C.I. 68000), an organic pigment used in high-stability dyes and coatings. Its rigid polycyclic structure contributes to thermal resistance and photostability, making it suitable for advanced polymeric materials .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved using SHELX software?

Use SHELXL for refinement, focusing on high-resolution data to resolve ambiguities in hydrogen bonding or disorder. For twinned crystals, employ the TWIN command. Validate results against spectroscopic data (e.g., FTIR, NMR) to ensure consistency. SHELX’s robustness in handling small-molecule crystallography makes it ideal for complex heterocyclic systems like this acridine derivative .

Q. What synthetic strategies are effective for halogenated derivatives (e.g., chloro, bromo) of this compound?

Halogenation can be achieved via electrophilic substitution using Cl₂ or Br₂ in acidic media (e.g., H₂SO₄). For regioselective bromination at the naphthacridine core, use N-bromosuccinimide (NBS) under controlled conditions. Purify derivatives via preparative HPLC (as in [2]) and confirm structures using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR . Examples include 6,10,12-trichloro derivatives (CAS 6373-31-5) and brominated analogs (e.g., CAS 83757-53-3) .

Q. How can this compound’s photophysical properties be leveraged in nitrogen-doped graphene synthesis?

Its planar aromatic structure facilitates π-π interactions with carbon precursors. Use chemical vapor deposition (CVD) at low temperatures (≤500°C) with the compound as a nitrogen/carbon source. Optimize parameters such as carrier gas flow rate and substrate type (e.g., Cu foils). Characterize graphene quality via Raman spectroscopy (D/G band ratio) and XPS for nitrogen doping efficiency .

Q. What experimental design considerations are critical for analyzing pharmacokinetic data of this compound?

Use LC-MS/MS with a C18 column and a mobile phase of 0.1% formic acid in water/acetonitrile. Validate assays for sensitivity (LOQ ≤1 ng/mL), linearity (R² >0.99), and matrix effects. Monitor metabolites (e.g., hydroxylated or reduced forms) using high-resolution orbitrap MS . Pharmacokinetic modeling should account for hepatic first-pass metabolism due to the compound’s high logP (4.56) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.